molecular formula C11H13NO2 B3380642 N-ethyl-4-formyl-N-methylbenzamide CAS No. 200407-35-8

N-ethyl-4-formyl-N-methylbenzamide

Cat. No.: B3380642
CAS No.: 200407-35-8
M. Wt: 191.23 g/mol
InChI Key: KEDPJWLRDLZEBC-UHFFFAOYSA-N
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Description

N-ethyl-4-formyl-N-methylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a benzamide derivative, characterized by the presence of an ethyl group, a formyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-formyl-N-methylbenzamide typically involves the reaction of N-ethyl-N-methylbenzamide with a formylating agent. One common method is the Vilsmeier-Haack reaction, where N-ethyl-N-methylbenzamide is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the para position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-formyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: N-ethyl-4-carboxy-N-methylbenzamide.

    Reduction: N-ethyl-4-hydroxymethyl-N-methylbenzamide.

    Substitution: N-ethyl-4-nitro-N-methylbenzamide, N-ethyl-4-sulfonyl-N-methylbenzamide, and N-ethyl-4-halo-N-methylbenzamide.

Scientific Research Applications

N-ethyl-4-formyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to create a variety of derivatives.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-4-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

    N-methylbenzamide: Lacks both the ethyl and formyl groups, resulting in different chemical and biological properties.

    N-ethylbenzamide:

Uniqueness

N-ethyl-4-formyl-N-methylbenzamide is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The formyl group allows for further chemical modifications, while the methyl group can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

N-ethyl-4-formyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-12(2)11(14)10-6-4-9(8-13)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDPJWLRDLZEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (26 mL, 0.36 mol) was added dropwise to a solution of 4-carboxybenzaldehyde (50.0 g, 0.33 mol) in 2000 mL of dichloromethane:N,N-dimethylfonamide (4:1 mixture). The mixture was stilTed overnight at room temperature. Ethylmethylamine (75.0 g, 1.3 mol) was added dropwise, and stirring was continued at room temperature for 90 minutes. The solvent was removed under vacuum, the residue was dissolved in 500 mL of 0.1M sodium hydroxide, and extracted with ethyl acetate. The organic phase was washed with water, dried over sodium sulfate and evaporated under vacuum to give 23.8 g (38%) of N-ethyl-4-formyl-N-methylbenzamide as a yellow oil.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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